molecular formula C12H10INOS B1358113 N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide CAS No. 623907-55-1

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide

Cat. No.: B1358113
CAS No.: 623907-55-1
M. Wt: 343.19 g/mol
InChI Key: GSUVKSBLLTVWHA-UHFFFAOYSA-N
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Description

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide is an organic compound that features a thiophene ring substituted with a carboxamide group and an iodo-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

    Coupling Products: Complex aromatic compounds.

Scientific Research Applications

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Material Science: It may participate in electron transfer processes, contributing to the conductivity and luminescence of materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like pyrazine. This makes it particularly valuable in applications requiring specific electronic characteristics.

Biological Activity

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the functionalization of thiophene derivatives. The introduction of iodine at the 3-position of the phenyl ring and the carboxamide group at the thiophene ring enhances its interaction with biological targets. The structural formula can be depicted as follows:

N 3 Iodo 4 methylphenyl thiophene 3 carboxamide\text{N 3 Iodo 4 methylphenyl thiophene 3 carboxamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models.

Case Studies:

  • Inhibition of FOXM1 Expression : A structure-activity relationship study indicated that compounds bearing specific substituents, such as -CN and halogens, effectively decreased FOXM1 expression levels in MDA-MB-231 cells. This compound was among those tested, showing significant anti-proliferative activity comparable to established drugs like FDI-6 .
  • MTT Assay Results : The compound demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxic effects against cancer cells. The mechanism appears linked to FOXM1 inhibition, which is crucial for cell cycle regulation and proliferation .

Other Biological Activities

Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. This compound's structure suggests potential interactions with various biological targets.

Table 1: Summary of Biological Activities of Thiophene Derivatives

Activity TypeCompoundIC50 (µM)Target
AnticancerThis compound~5FOXM1 in MDA-MB-231 cells
Anti-inflammatoryVarious Thiophenes10 - 20COX, LOX enzymes
AntimicrobialThiophene derivatives15 - 30Bacterial cell wall synthesis

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its electronic properties and steric factors introduced by substituents on the phenyl ring. The presence of electron-withdrawing groups enhances its potency against specific targets.

Key Findings from SAR Studies:

  • Halogen Substitution : The introduction of iodine at the 3-position significantly enhances binding affinity to target proteins involved in cancer progression.
  • Electron-Withdrawing Groups : Compounds with -CN substitutions showed superior anti-proliferative effects compared to those with electron-donating groups like -CH₃ or -CF₃ .

Properties

IUPAC Name

N-(3-iodo-4-methylphenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INOS/c1-8-2-3-10(6-11(8)13)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUVKSBLLTVWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620011
Record name N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623907-55-1
Record name N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thiophene-3-carboxylic acid (2.75 g, 21.45 mmol) and HATU (8.15 g, 21.45 mmol) in DMF (25 ml) were stirred at room temperature for 15 mins. HOBT (2.9 g, 21.45 mmol), 3-iodo-4-methylaniline (5.0 g, 21.45 mmol) and DIPEA (11.2 ml, 64.35 mmol) were added and the reaction stirred at room temperature for 16 hrs. The solvent was evaporated under vacuum and the residue partitioned between ethyl acetate (100 ml) and aqueous sodium carbonate (10%, 100 ml). The aqueous layer was extracted with ethyl acetate (50 ml) and the combined organic phases washed with hydrochloric acid (2N, 75 ml), water (75 ml) and brine (75 ml). The organic phase was dried (magnesium sulphate) and absorbed onto silica. The silica was applied to a flash silica column and eluted with cyclohexane/ethyl acetate (4:1). The solvent was evaporated from the product fractions under vacuum to give N-(3-iodo-4-methylphenyl)thiophene-3-amide.
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
11.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Thiophenecarboxylic acid (2.0 g, 15.6 mmol) was dissolved in methylene chloride (100 mL) and 2 drops of DMF were added. The mixture was cooled to about 0° C. and oxalyl chloride (1.5 mL, 17.1 mmol) was added slowly and allowed to warm to room temperature. Gas evolution was observed during warming. 3-Methyl-4-iodoaniline (5.45 g, 23.5 mmol), 4 drops of pyridine and K2CO3 (2.58 g, 18.7 mmol) are dissolved in CH2Cl2 (10 mL) and cooled to about 0° C. After about 1 h, the acid chloride mixture is slowly added to the cooled aniline mixture and allowed to warm to room temperature and stirred for about 18 h. The resulting mixture is filtered, washed with ethyl acetate and the filtrate is concentrated to a brown oil. The crude material was purified via flash chromatography (10-30% ethyl acetate in hexanes) to afford the desired product (1.56 g, 29%) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
5.45 g
Type
reactant
Reaction Step Three
Name
Quantity
2.58 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
29%

Synthesis routes and methods III

Procedure details

Thiophene-3-carboxylic acid (2.75 g) and HATU (8.15 g) in DMF (25 ml) were stirred at room temp for 15 min. HOBT (2.9 g), 3-iodomethylaniline (5.0 g) and DIPEA (11.2 ml, 64.35 mmol) were added and the reaction was stirred at room temp for 16 h. The solvent was evaporated under vacuum and the residue was partitioned between ethyl acetate (100 ml) and aqueous sodium carbonate (10%, 100 ml). The aqueous layer was extracted with ethyl acetate (50 ml) and the combined organic phases washed with hydrochloric acid (2N, 75 ml), water (75 ml) and brine (75 ml). The organic phase was dried (magnesium sulphate) and absorbed onto silica. The silica was applied to a silica column and eluted with cyclohexane/ethyl acetate (4:1). The solvent was evaporated from the product fractions under vacuum to the tide compound.
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
3-iodomethylaniline
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
11.2 mL
Type
reactant
Reaction Step Two

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